molecular formula C5H6BBrClNO2 B13407628 4-Bromopyridine-3-boronic acid HCl

4-Bromopyridine-3-boronic acid HCl

Cat. No.: B13407628
M. Wt: 238.28 g/mol
InChI Key: JXJSVTUARWNMNN-UHFFFAOYSA-N
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Description

4-Bromopyridine-3-boronic acid HCl: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom. The hydrochloride (HCl) salt form enhances its stability and solubility in various solvents. This compound is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromopyridine-3-boronic acid HCl typically involves the halogen-metal exchange followed by borylation. One common method is the reaction of 4-bromopyridine with a metal such as lithium or magnesium to form the corresponding organometallic intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the boronic acid derivative .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridine-3-boronic acid HCl primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism by which 4-Bromopyridine-3-boronic acid HCl exerts its effects is through the Suzuki-Miyaura coupling reaction. This reaction involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Uniqueness: 4-Bromopyridine-3-boronic acid HCl is unique due to its specific substitution pattern, which makes it particularly useful in certain Suzuki-Miyaura coupling reactions. The presence of the bromine atom can influence the reactivity and selectivity of the coupling reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C5H6BBrClNO2

Molecular Weight

238.28 g/mol

IUPAC Name

(4-bromopyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C5H5BBrNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H

InChI Key

JXJSVTUARWNMNN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)Br)(O)O.Cl

Origin of Product

United States

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